

Technical Support Center: Downstream Processing of Amorphous Solid dispersions with Lactose

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Compound of Interest

Compound Name: *D-Lactose monohydrate*

Cat. No.: *B1146271*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the downstream processing of amorphous solid dispersions (ASDs) formulated with lactose.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the downstream processing of amorphous solid dispersions (ASDs) containing lactose, providing potential causes and recommended solutions in a question-and-answer format.

Stability and Crystallization

Question: My ASD formulation with amorphous lactose shows signs of crystallization during storage. What is causing this and how can I prevent it?

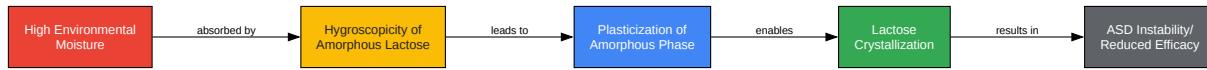
Answer:

Amorphous lactose is highly hygroscopic, meaning it readily absorbs moisture from the environment. This moisture absorption can plasticize the amorphous lactose, increasing

molecular mobility and leading to crystallization. The rate of crystallization is often dependent on the relative humidity (RH) and storage time.[1][2]

Troubleshooting:

- Control Environmental Humidity: Process and store the ASD in a low-humidity environment. Exceeding a critical relative humidity (e.g., around 40% RH for some amorphous lactose systems) can trigger crystallization.[2]
- Select an Appropriate Lactose Grade: While using amorphous lactose can offer some benefits, consider using a crystalline grade of lactose (e.g., alpha-lactose monohydrate) as the filler if the stability of the amorphous lactose in the ASD is a concern. Crystalline lactose is less hygroscopic.
- Co-processing with Hydrophobic Excipients: Incorporating hydrophobic excipients, such as certain polymers, can help to protect the amorphous lactose from moisture.
- Appropriate Packaging: Utilize packaging with high moisture barrier properties to protect the formulation during storage.



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Caption: Relationship between moisture and ASD instability.

Poor Powder Flowability

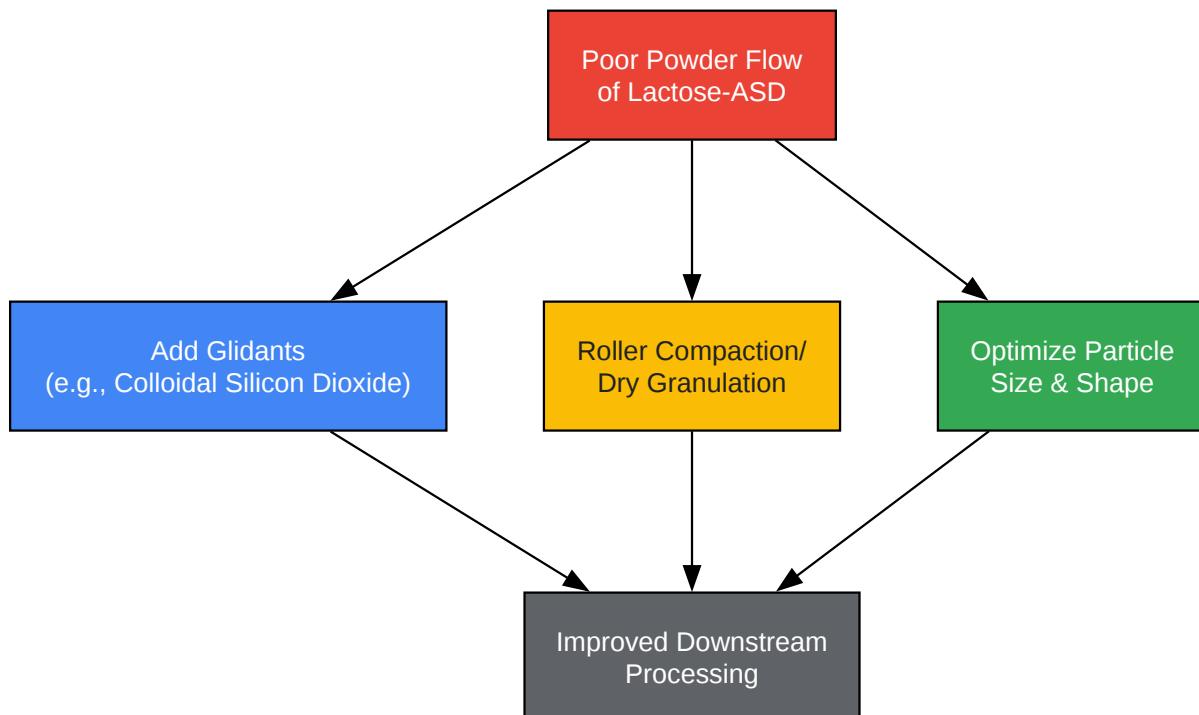
Question: My spray-dried ASD powder containing lactose has very poor flowability, which is causing issues with die filling and tablet weight uniformity. What can I do to improve it?

Answer:

Spray-dried ASDs often have low bulk density and poor flow properties due to their fine particle size and irregular morphology.[3][4] This is a common challenge in downstream processing.

Troubleshooting:

- Use of Glidants: Incorporating a glidant into your formulation can significantly improve powder flow. Colloidal silicon dioxide is a commonly used and effective glidant. The optimal concentration is typically around 0.5% by weight.
- Roller Compaction/Dry Granulation: This technique densifies the powder, improving its flowability and making it more suitable for tableting. However, it's important to carefully control the compaction force to avoid inducing crystallization of the ASD.
- Particle Size Engineering: While challenging with spray drying, optimizing the process parameters to produce larger, more spherical particles can improve flow.
- Selection of Lactose Grade: Different grades of lactose have varying flow properties. Spray-dried lactose grades generally offer better flowability compared to milled grades due to their more spherical particle shape.

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Caption: Strategies to improve poor powder flow.

Tablet Compression Defects

Question: I am experiencing capping and lamination during the compression of my ASD tablets containing lactose. What are the likely causes and how can I resolve this?

Answer:

Capping (separation of the top or bottom of the tablet) and lamination (separation into layers) are common tablet defects that can be caused by a variety of formulation and processing factors.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) With lactose-containing ASDs, these issues can be exacerbated by the properties of both the ASD and the lactose.

Troubleshooting:

- Formulation-Related Causes & Solutions:
 - High Amount of Fines: An excess of fine particles can entrap air, leading to capping.
 - Solution: Optimize the particle size distribution of the blend. Consider granulation to reduce the amount of fines.
 - Inadequate Binder: The binder may not be providing sufficient cohesion.
 - Solution: Increase the binder concentration or select a more appropriate binder.
 - Low Moisture Content: Overly dry granules may not compress well.
 - Solution: Adjust the moisture content of the granules. Adding a humectant might be beneficial.
- Machine-Related Causes & Solutions:
 - High Turret Speed: Insufficient dwell time for the powder to consolidate.
 - Solution: Reduce the speed of the tablet press.
 - Incorrect Punch Penetration: Deep punch penetration can trap air.

- Solution: Adjust the punch penetration settings.
- Worn or Improperly Finished Tooling: Scratches or other defects on the punch faces can lead to sticking and subsequent capping.
- Solution: Inspect and polish or replace the tooling.

Question: My tablets are sticking to the punch faces during compression. What could be the reason, especially with a lactose-based ASD formulation?

Answer:

Sticking and picking (material adhering to the punch faces, especially embossed areas) can be a significant issue.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The inherent nature of some ASDs and the properties of lactose can contribute to this problem.

Troubleshooting:

- Inadequate Lubrication: Insufficient lubricant can lead to sticking.
 - Solution: Increase the amount of lubricant (e.g., magnesium stearate) or ensure it is adequately blended. Be aware that over-lubrication can negatively impact tablet hardness.
- Hygroscopicity: Moisture absorption by the amorphous components can make the powder blend sticky.
 - Solution: Control the humidity of the compression suite. Ensure the powder blend is not exposed to high humidity for extended periods.
- Formulation Composition: Some active pharmaceutical ingredients (APIs) and polymers used in ASDs are inherently sticky.
 - Solution: Consider adding an anti-adherent to the formulation. Modifying the polymer type or grade might also be an option.
- Tooling: The material and condition of the punches and dies play a role.

- Solution: Ensure tooling is clean, polished, and free of defects. In some cases, specialized tooling coatings can mitigate sticking.

Quantitative Data Summary

Table 1: Impact of Lactose Grade on Tablet Properties

Lactose Grade	Type	Typical Particle Size (µm)	Flowability	Tablet Hardness (at constant compression force)
Milled Lactose	Crystalline	50 - 150	Poor to Fair	Moderate
Sieved Lactose	Crystalline	100 - 200	Fair to Good	Moderate
Spray-Dried Lactose	Amorphous/Crystalline	100 - 250	Good to Excellent	High
Anhydrous Lactose	Crystalline	50 - 200	Fair to Good	High

Note: This table provides a general comparison. Actual performance will depend on the specific grade, formulation, and processing conditions.

Table 2: Effect of Glidants on Flow Properties of Lactose-Based Powders

Glidant	Concentration (% w/w)	Angle of Repose (°)	Flow Character
None	0	> 40	Poor/Cohesive
Colloidal Silicon Dioxide	0.25	30 - 35	Good
Colloidal Silicon Dioxide	0.50	< 30	Excellent
Talc	1.0	35 - 40	Fair to Good

Data is illustrative and can vary based on the specific ASD and lactose grade.

Experimental Protocols

Determination of Lactose Crystallinity by X-Ray Powder Diffraction (XRPD)

Objective: To quantify the amorphous and crystalline content of lactose in an ASD formulation.

Methodology:

- Sample Preparation: Gently grind the ASD tablets or powder to a fine, uniform consistency. Ensure the sample is representative of the batch.
- Instrument Setup:
 - Use a powder X-ray diffractometer with a Cu K α radiation source.
 - Set the voltage and current to the manufacturer's recommendations (e.g., 40 kV and 40 mA).
 - Scan the sample over a 2 θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis:
 - Identify the characteristic peaks for the crystalline form of lactose (e.g., α -lactose monohydrate).
 - The amorphous content is characterized by a broad, diffuse halo in the diffractogram.
 - Quantification can be achieved by various methods, including:
 - Calibration Curve Method: Prepare physical mixtures of known amorphous and crystalline lactose content to create a calibration curve.
 - Internal Standard Method: Add a known amount of a crystalline internal standard to the sample.

- Partial Least Squares (PLS) Regression: A multivariate calibration method that can be used for more complex mixtures.

Assessment of Hygroscopicity and Amorphous Content by Dynamic Vapor Sorption (DVS)

Objective: To evaluate the moisture sorption properties of the lactose-containing ASD and to quantify the amorphous content.

Methodology:

- Sample Preparation: Place a small, accurately weighed amount of the ASD powder (typically 5-10 mg) into the DVS sample pan.
- Instrument Setup:
 - Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.
 - Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).
 - At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% per minute).
- Data Analysis:
 - Plot the percentage change in mass versus the relative humidity to generate a sorption isotherm.
 - A sharp increase in moisture uptake at a specific RH can indicate a glass transition of the amorphous phase.
 - A subsequent loss of mass at higher RH can signify crystallization, as the crystalline form has a lower capacity to hold water.
 - The amorphous content can be quantified by creating a calibration curve with physical mixtures of known amorphous and crystalline content.

Tablet Tensile Strength and Friability Testing

Objective: To assess the mechanical strength and durability of the compressed tablets.

Methodology:

A. Tablet Tensile Strength:

- Measure Tablet Dimensions: Using a calibrated caliper, measure the diameter and thickness of at least 10 tablets.
- Hardness Testing: Use a tablet hardness tester to measure the force required to fracture each tablet diametrically.
- Calculate Tensile Strength (σ):
 - For a standard round, flat-faced tablet, the tensile strength is calculated using the following formula: $\sigma = 2F / (\pi DT)$ Where:
 - F is the breaking force
 - D is the tablet diameter
 - T is the tablet thickness

B. Tablet Friability:

- Initial Weighing: Take a sample of tablets (for tablets with a unit weight \leq 650 mg, use a sample that weighs as close to 6.5 g as possible; for tablets $>$ 650 mg, use 10 tablets).[9][17][18] De-dust the tablets and accurately weigh the sample.
- Friability Test: Place the tablets in a friability tester drum. Rotate the drum 100 times at a speed of 25 rpm.[9][18][19]
- Final Weighing: Remove the tablets from the drum, de-dust them, and accurately weigh the sample again.
- Calculate Friability:

- Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
- A friability of less than 1% is generally considered acceptable.[9]

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